1-cyclopentyl-N-methyl-methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

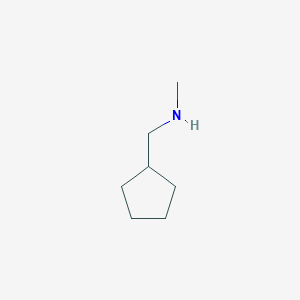

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-8-6-7-4-2-3-5-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXBMMXDVLSNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963302 | |

| Record name | 1-Cyclopentyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4492-51-7 | |

| Record name | N-Methylcyclopentanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4492-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4492-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopentyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanemethanamine, N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-N-methyl-methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-cyclopentyl-N-methyl-methanamine (CAS No. 4492-51-7). Due to the limited availability of specific experimental data for this compound, this document combines reported data with theoretical predictions and information from analogous structures to offer a thorough profile for research and development purposes. This guide covers physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectral data, safety and handling guidelines, and a discussion on the potential, though currently undocumented, biological significance of this molecule.

Chemical and Physical Properties

This compound, also known as N-(cyclopentylmethyl)methylamine, is a secondary amine with a molecular formula of C7H15N. Its structure consists of a cyclopentylmethyl group and a methyl group attached to a nitrogen atom. The physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4492-51-7 | Internal Database |

| Molecular Formula | C7H15N | [1] |

| Molar Mass | 113.20 g/mol | [1] |

| Boiling Point | 105 °C (at 210 Torr) | [1] |

| Density (Predicted) | 0.837 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 11.06 ± 0.10 | Internal Database |

Synthesis and Experimental Protocols

Proposed Synthesis: Reductive Amination

The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of cyclopentanecarboxaldehyde, forming a hemiaminal, which then dehydrates to an N-cyclopentylidene-methanamine (an imine). The subsequent in-situ reduction of the imine yields the desired this compound.

Detailed Experimental Protocol (Hypothesized)

Materials:

-

Cyclopentanecarboxaldehyde

-

Methylamine (e.g., as a solution in THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

Procedure:

-

Reaction Setup: To a stirred solution of cyclopentanecarboxaldehyde (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 equivalents).

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Spectral Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following data is predicted based on the analysis of similar structures and general principles of spectroscopy.

1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | N-CH₃ |

| ~2.3 | d | 2H | N-CH₂-cyclopentyl |

| ~1.8-1.9 | m | 1H | CH-cyclopentyl |

| ~1.5-1.7 | m | 4H | CH₂-cyclopentyl |

| ~1.1-1.3 | m | 4H | CH₂-cyclopentyl |

| ~1.0 | br s | 1H | N-H |

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~58 | N-CH₂ |

| ~40 | CH-cyclopentyl |

| ~35 | N-CH₃ |

| ~30 | CH₂-cyclopentyl |

| ~25 | CH₂-cyclopentyl |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Weak-Medium | N-H stretch (characteristic of a secondary amine)[2] |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend (aliphatic) |

| 1250-1020 | Medium | C-N stretch (aliphatic amine)[2] |

MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 113. The fragmentation pattern of secondary amines is typically dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[3]

| m/z | Interpretation |

| 113 | Molecular ion [M]⁺ |

| 98 | [M-CH₃]⁺ (Loss of methyl group) |

| 44 | [CH₃-NH=CH₂]⁺ (α-cleavage) |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the N-substituted cyclopentylmethanamine scaffold is of interest in medicinal chemistry due to its presence in various bioactive molecules.

N-substituted amines are a common feature in a wide range of pharmaceuticals targeting the central nervous system, cardiovascular system, and acting as antimicrobial agents. The cyclopentyl group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. The secondary amine moiety can participate in hydrogen bonding, a key interaction in many biological recognition processes.

Further research is required to elucidate any potential pharmacological effects of this compound.

Safety and Handling

| Hazard Category | Precautionary Statements |

| Health Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4] |

| Physical Hazards | Potentially flammable liquid. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[4] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This compound is a secondary amine for which detailed experimental data is scarce. This guide has compiled the available physicochemical information and provided a hypothesized, yet plausible, synthetic route and predicted spectral data to aid researchers. While its biological activity remains unexplored, its structural features suggest potential for further investigation in medicinal chemistry. As with any chemical of unknown toxicity, caution should be exercised, and appropriate safety protocols must be followed during its handling and use. Further experimental validation of the properties and activities outlined in this document is highly encouraged.

References

Elucidation of the Chemical Structure: A Technical Guide to 1-Cyclopentyl-N-methyl-methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-cyclopentyl-N-methyl-methanamine. The document details common spectroscopic techniques and synthetic protocols relevant to the characterization of this secondary amine.

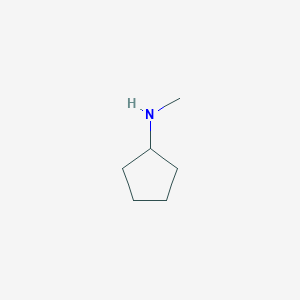

Molecular Identity and Properties

This compound, identified by the CAS number 4492-51-7, possesses the molecular formula C7H15N.[1][2] This formula corresponds to a molecular weight of 113.20 g/mol . The structure consists of a cyclopentyl ring attached to a methylene group, which is in turn bonded to a methylamino group.

| Property | Value | Source |

| CAS Number | 4492-51-7 | [1][2][3] |

| Molecular Formula | C7H15N | [1] |

| Molecular Weight | 113.2 g/mol | [4] |

| Boiling Point | 105 °C (at 210 Torr) | [1] |

| Density | 0.837 ± 0.06 g/cm³ (Predicted) | [1] |

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section will present predicted data based on the analysis of structurally similar compounds, primarily its constitutional isomer, N-methylcyclopentanamine (CAS 2439-56-7). This predictive analysis serves as a guide for researchers in interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | N-CH₃ |

| ~2.2 | d | 2H | Cyclopentyl-CH₂-N |

| ~1.8 - 1.2 | m | 9H | Cyclopentyl-CH and CH₂ |

| ~1.1 | s (broad) | 1H | N-H |

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

| Chemical Shift (ppm) | Assignment |

| ~55 | Cyclopentyl-CH₂-N |

| ~40 | Cyclopentyl-CH |

| ~35 | N-CH₃ |

| ~30 | Cyclopentyl-CH₂ |

| ~25 | Cyclopentyl-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a secondary amine like this compound would exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Weak-Medium | N-H stretch |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | CH₂ bend |

| ~1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Assignment |

| 113 | Moderate | [M]⁺ (Molecular ion) |

| 98 | High | [M - CH₃]⁺ |

| 84 | High | [M - C₂H₅]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅N]⁺ |

| 44 | High | [CH₃NHCH₂]⁺ |

Experimental Protocols

This section outlines a plausible synthetic route and the standard analytical procedures for the characterization of this compound.

Synthesis: Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.

Protocol:

-

Reaction Setup: To a solution of cyclopentanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask is added methylamine (1.1 eq, as a solution in a compatible solvent or as a gas).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise at 0 °C.

-

Workup: The reaction is stirred overnight at room temperature. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

3.2.1. NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling.

3.2.2. IR Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Technique: Electron Ionization (EI) mass spectrometry is typically used.

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Analysis: The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Structure Elucidation Workflow

Caption: Logical workflow for the synthesis and structural elucidation.

References

Technical Guide: Physical and Chemical Properties of 1-cyclopentyl-N-methyl-methanamine (CAS 4492-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-cyclopentyl-N-methyl-methanamine, a secondary amine with the CAS registry number 4492-51-7. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. The information compiled herein is based on available data from chemical suppliers and databases. It is important to note that some of the physical properties listed are predicted values and should be confirmed through experimental analysis.

Chemical Identity

| Identifier | Value |

| CAS Number | 4492-51-7 |

| IUPAC Name | This compound |

| Synonyms | (Cyclopentylmethyl)methylamine, N-Methylcyclopentanemethanamine |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Chemical Structure |  |

Physical Properties

The following table summarizes the available physical property data for this compound. It is critical to note that several of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Boiling Point | 105 °C (at 210 Torr) | --INVALID-LINK-- |

| Density | 0.837 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 11.06 ± 0.10 (Predicted) | --INVALID-LINK-- |

Chemical Properties and Reactivity

As a secondary amine, this compound is expected to exhibit typical reactivity for this functional group. It is a basic compound and will react with acids to form the corresponding ammonium salts. The lone pair of electrons on the nitrogen atom makes it nucleophilic, and it can participate in various chemical reactions, including:

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Oxidation: Can be oxidized to form various products depending on the oxidizing agent used.

It is important to handle this compound with care and avoid contact with strong oxidizing agents.

Synthesis

A common and effective method for the synthesis of this compound is through the reductive amination of cyclopentanecarboxaldehyde with methylamine.

Representative Experimental Protocol: Reductive Amination

The following is a general, representative protocol for the reductive amination of an aldehyde with a primary amine. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Cyclopentanecarboxaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxaldehyde and the anhydrous solvent.

-

Amine Addition: Add a solution of methylamine to the flask. If using methylamine hydrochloride, a base such as triethylamine should be added to liberate the free amine.

-

Catalyst Addition (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine.

-

Reducing Agent Addition: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of this compound via reductive amination.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activity, mechanism of action, or involvement in any signaling pathways for this compound (CAS 4492-51-7). Further research is required to elucidate any potential pharmacological or physiological effects of this compound.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This technical guide has summarized the currently available physical and chemical properties of this compound (CAS 4492-51-7). While some basic properties are known or have been predicted, there is a clear need for further experimental investigation to fully characterize this compound. The provided representative synthesis protocol and workflow offer a starting point for its preparation. As a compound with potential applications in chemical synthesis and drug discovery, further studies into its biological activity and safety profile are warranted.

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-N-methyl-methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-cyclopentyl-N-methyl-methanamine, a valuable building block in medicinal chemistry and drug discovery. The document details two principal synthetic strategies: the reductive amination of cyclopentanecarboxaldehyde and the N-methylation of cyclopentylmethanamine. For each pathway, this guide presents detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows. The information is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and characterize this target molecule.

Introduction

This compound is a secondary amine featuring a cyclopentylmethyl scaffold. This structural motif is of significant interest in the development of novel therapeutic agents due to its lipophilic nature and conformational properties, which can influence a molecule's pharmacokinetic and pharmacodynamic profile. The synthesis of this and related N-methylated amines is a critical step in the exploration of new chemical entities. This guide outlines the most common and effective methods for the preparation of this compound, focusing on practical and scalable laboratory procedures.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the table below. This data is essential for the identification and characterization of the final product.

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Boiling Point | 105 °C (at 210 Torr) |

| Density | 0.837 ± 0.06 g/cm³ (Predicted) |

| CAS Number | 4492-51-7 |

| ¹H NMR | Predicted shifts: Cyclopentyl protons (CH, CH₂), N-CH₃, N-CH₂ |

| ¹³C NMR | Predicted shifts: Cyclopentyl carbons (CH, CH₂), N-CH₃, N-CH₂ |

| IR Spectroscopy | Expected peaks: N-H stretch (secondary amine), C-H stretch, C-N stretch |

| Mass Spectrometry | Expected [M+H]⁺: 114.1283 |

Synthesis Pathways

Two primary and reliable synthetic routes for the preparation of this compound are detailed below:

-

Pathway 1: Reductive Amination of Cyclopentanecarboxaldehyde

-

Pathway 2: N-Methylation of Cyclopentylmethanamine

Pathway 1: Reductive Amination

Reductive amination is a widely used and efficient method for the formation of amines. This pathway involves the reaction of cyclopentanecarboxaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopentanecarboxaldehyde | 98.14 | 5.0 g | 50.9 mmol |

| Methylamine (40% in H₂O) | 31.06 | 4.7 mL | 61.1 mmol |

| Sodium Triacetoxyborohydride | 211.94 | 12.9 g | 61.1 mmol |

| Dichloromethane (DCM) | - | 200 mL | - |

| Acetic Acid | 60.05 | 2.9 mL | 50.9 mmol |

| Saturated NaHCO₃ solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a stirred solution of cyclopentanecarboxaldehyde (5.0 g, 50.9 mmol) in dichloromethane (200 mL) is added methylamine (4.7 mL of a 40% aqueous solution, 61.1 mmol) followed by acetic acid (2.9 mL, 50.9 mmol).

-

The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (12.9 g, 61.1 mmol) is then added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-18 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Pathway 2: N-Methylation of Cyclopentylmethanamine

This pathway begins with the commercially available primary amine, cyclopentylmethanamine, which is then methylated to yield the desired secondary amine. Two common methods for this transformation are the Eschweiler-Clarke reaction and methylation with dimethyl carbonate.

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[1] This reaction is known for its efficiency and for avoiding the over-methylation to form quaternary ammonium salts.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopentylmethanamine | 99.17 | 5.0 g | 50.4 mmol |

| Formaldehyde (37% in H₂O) | 30.03 | 8.2 mL | 100.8 mmol |

| Formic Acid (98%) | 46.03 | 5.7 mL | 151.2 mmol |

| 1 M HCl | - | As needed | - |

| 1 M NaOH | - | As needed | - |

| Dichloromethane (DCM) | - | As needed | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

To a round-bottom flask containing cyclopentylmethanamine (5.0 g, 50.4 mmol) is added a 37% aqueous solution of formaldehyde (8.2 mL, 100.8 mmol).

-

Formic acid (5.7 mL, 151.2 mmol) is then added dropwise to the stirred mixture.

-

The reaction mixture is heated to 80-90 °C for 18 hours.[2]

-

After cooling to room temperature, the mixture is made acidic by the addition of 1 M HCl and then washed with dichloromethane to remove any non-basic impurities.

-

The aqueous layer is then basified to a pH of 11-12 with 1 M NaOH and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification by distillation or column chromatography can be performed if necessary.

Dimethyl carbonate (DMC) is considered a green and non-toxic methylating agent, offering an environmentally benign alternative to traditional methylating agents like methyl iodide.[3] The reaction can be catalyzed by various systems, including zeolites or bimetallic nanoparticles.[4][5]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopentylmethanamine | 99.17 | 5.0 g | 50.4 mmol |

| Dimethyl Carbonate (DMC) | 90.08 | 45.4 g (42.6 mL) | 504 mmol |

| NaY Faujasite (catalyst) | - | 1.0 g | - |

Procedure:

-

A mixture of cyclopentylmethanamine (5.0 g, 50.4 mmol), dimethyl carbonate (42.6 mL, 504 mmol), and NaY faujasite catalyst (1.0 g) is placed in a high-pressure reactor.

-

The reactor is sealed, and the mixture is heated to 150-180 °C with stirring for 4-12 hours. The progress of the reaction can be monitored by GC-MS.

-

After completion, the reactor is cooled to room temperature, and the catalyst is removed by filtration.

-

The excess dimethyl carbonate is removed by distillation under reduced pressure.

-

The residue is then purified by fractional distillation or column chromatography to afford the desired product.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-cyclopentyl-N-methyl-methanamine

Notice to the Reader: As of the current date, publicly available scientific literature and databases lack specific information regarding the mechanism of action, pharmacological targets, and detailed biological activity of the compound 1-cyclopentyl-N-methyl-methanamine. The information that is accessible is primarily limited to its basic chemical properties, such as its molecular formula (C7H15N) and CAS number (4492-51-7).[1][2][3][4][5]

Therefore, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled for this specific molecule due to the absence of relevant research data.

This guide will instead provide a general overview of the potential pharmacological considerations for a compound with this structure, based on the activity of structurally related molecules. It is crucial to emphasize that the following information is speculative and should not be considered as established fact for this compound. Future research is required to elucidate its precise biological functions.

Structural and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H15N | [1][3][4] |

| CAS Number | 4492-51-7 | [1][2][5] |

| Boiling Point | 105 °C (at 210 Torr) | [1] |

Potential (but unconfirmed) Areas of Pharmacological Interest

Based on the general structure of N-alkylated cyclopentylmethanamines, potential areas of investigation for the biological activity of this compound could include, but are not limited to, the central nervous system and metabolic pathways. For instance, other, more complex, substituted cyclopentylamine derivatives have been explored for their potential as enzyme inhibitors or receptor modulators.

Hypothetical Experimental Workflow for Characterization

Should this compound become a subject of pharmacological investigation, a typical workflow to determine its mechanism of action would involve several key stages. The following diagram illustrates a hypothetical experimental plan.

References

The Pharmacology of N-methylcyclopentanemethanamine: An Uncharted Territory

Despite a comprehensive review of available scientific literature, this technical guide must report a significant finding: there is a notable absence of published pharmacological data for the compound N-methylcyclopentanemethanamine. Extensive searches for its mechanism of action, receptor binding affinities, in vivo effects, and pharmacokinetic profile have yielded no specific experimental results. Consequently, the core requirements of this guide—quantitative data summarization, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the lack of foundational research.

This scarcity of information positions N-methylcyclopentanemethanamine as an unexplored entity within the field of pharmacology. While the broader class of cycloalkylamines, to which N-methylcyclopentanemethanamine belongs, has been associated with stimulant properties, this general classification does not provide the specific, data-driven insights required for a detailed pharmacological assessment.

Future Research Directions

The absence of data highlights a clear gap in the current understanding of simple psychoactive compounds and presents an opportunity for novel research. A foundational pharmacological investigation of N-methylcyclopentanemethanamine would be a valuable contribution to the field. The logical workflow for such a research program is outlined below.

The Biological Activity of (Cyclopentylmethyl)(methyl)amine: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available scientific literature regarding the biological activity of (cyclopentylmethyl)(methyl)amine, also known as N-methylcyclopentanamine. Despite its use as a chemical intermediate in the synthesis of pharmacologically active molecules, public domain data on the intrinsic biological activity of N-methylcyclopentanamine as a standalone entity is limited. This document summarizes the existing, albeit sparse, information and contextualizes the compound's role in medicinal chemistry.

Chemical and Physical Properties

Before delving into the biological context, a summary of the key chemical and physical properties of N-methylcyclopentanamine is presented in Table 1.

Table 1: Physicochemical Properties of N-methylcyclopentanamine

| Property | Value | Source |

| CAS Number | 2439-56-7 | N/A |

| Molecular Formula | C₆H₁₃N | N/A |

| Molecular Weight | 99.17 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 120-122 °C | N/A |

| Density | 0.840 g/cm³ (at 25 °C) | N/A |

Use as a Synthetic Intermediate

N-methylcyclopentanamine is commercially available and primarily utilized as a building block in the synthesis of more complex chemical entities.[1] Scientific literature and patents describe its incorporation into larger molecules designed to interact with specific biological targets. These applications provide indirect insights into the steric and electronic contributions of the (cyclopentylmethyl)(methyl)amine moiety to the overall activity of the final compounds.

Role in the Development of SETD8 Inhibitors

In a study focused on the discovery of selective inhibitors for the lysine methyltransferase SETD8, N-methylcyclopentanamine was used to synthesize an analogue of a lead compound.[2][3] The study explored the structure-activity relationship (SAR) by modifying a specific amino group in the lead molecule. When N-methyl-N-cyclopentylamine was introduced, the resulting compound (compound 20 in the study) exhibited a four-fold decrease in inhibitory potency compared to the parent compound.[2][3] This suggests that while the N-methylcyclopentanamine group is tolerated, it may not be the optimal substituent for achieving high-affinity binding to the SETD8 enzyme.[2][3]

Application in the Synthesis of IDO Modulators

A patent for indoleamine 2,3-dioxygenase (IDO) inhibitors describes the use of N-methylcyclopentanamine in the synthesis of 4-bromo-N-cyclopentyl-N-methyl-2-nitroaniline, an intermediate for potential IDO modulators.[4] IDO is a therapeutic target in oncology and immunology.[4] The patent, however, focuses on the biological activity of the final complex molecules and does not provide data on the activity of N-methylcyclopentanamine itself.[4]

Biological Activity Data

A thorough search of the scientific literature did not yield any dedicated studies on the pharmacology, mechanism of action, or specific signaling pathways of (cyclopentylmethyl)(methyl)amine as a primary active substance. Consequently, there is no quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values to summarize in a tabular format. Furthermore, no experimental protocols for the biological evaluation of this specific compound have been published.

Logical Relationship Diagram

While no specific signaling pathways for N-methylcyclopentanamine have been elucidated, the following diagram illustrates its logical relationship as a synthetic building block in the drug discovery process, based on the available literature.

Caption: Logical workflow of N-methylcyclopentanamine in drug discovery.

Conclusion

References

- 1. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015031295A1 - Ido inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Cyclopentyl-N-methyl-methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopentyl-N-methyl-methanamine, a secondary amine with a cyclopentyl moiety. Due to the limited publicly available data on the specific biological activities of this compound, this document summarizes its known chemical properties and provides a framework for potential research by drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its characteristics and potential areas of investigation.

Chemical Identification and Properties

This compound is a chemical compound with the IUPAC name N-methyl-1-cyclopentylmethanamine. It is characterized by a cyclopentyl group attached to a methylaminomethyl substituent.

Synonyms:

-

N-Methyl-cyclopentanemethanamine

-

(Cyclopentylmethyl)methylamine

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4492-51-7 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molar Mass | 113.2 g/mol | [1] |

| Boiling Point | 105 °C (at 210 Torr) | [1] |

| Density | 0.837±0.06 g/cm³ (Predicted) | [1] |

| pKa | 11.06±0.10 (Predicted) |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible method involves the reductive amination of cyclopentanecarboxaldehyde with methylamine.

General Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of cyclopentanecarboxaldehyde in a suitable solvent (e.g., methanol, dichloromethane), an equimolar amount of methylamine (as a solution in a solvent or as a salt with subsequent basification) is added.

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate N-cyclopentylidenemethanamine (an imine).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently a lack of specific data on the biological activity and mechanism of action of this compound in the scientific literature. However, the structural motifs present in the molecule, namely the cyclopentyl group and the secondary amine, are found in various biologically active compounds. This suggests potential avenues for investigation.

Many small molecule amines and their derivatives are known to interact with various receptors and transporters in the central nervous system (CNS). For instance, structurally related compounds can exhibit activity at monoamine transporters (for dopamine, norepinephrine, and serotonin) or at specific G-protein coupled receptors (GPCRs).

Hypothetical Signaling Pathway for Investigation:

Given its structure, a primary hypothesis would be its interaction with monoaminergic systems. The following diagram illustrates a potential mechanism of action if the compound were to act as a monoamine reuptake inhibitor.

Caption: Hypothetical mechanism of action as a monoamine reuptake inhibitor.

Experimental Approaches to Determine Biological Activity:

-

Receptor Binding Assays: To screen for affinity against a panel of CNS receptors and transporters.

-

In Vitro Functional Assays: To determine if the compound acts as an agonist, antagonist, or modulator at identified targets.

-

In Vivo Behavioral Studies: To assess potential effects on locomotion, anxiety, depression, or cognition in animal models.

Conclusion and Future Directions

This compound is a simple secondary amine for which detailed biological data is not yet available. This guide has provided its known chemical properties and a potential synthetic route. The exploration of its pharmacological profile, particularly its interaction with CNS targets, represents a promising area for future research. The structural similarity to other neuroactive compounds suggests that further investigation could reveal interesting biological activities. Researchers are encouraged to use the provided hypothetical frameworks as a starting point for their investigations into the therapeutic potential of this and related molecules.

References

Spectral Data Interpretation for 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectral data for the compound 1-cyclopentyl-N-methyl-methanamine. The interpretation of its Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy data is detailed. This document also outlines the fundamental experimental protocols for acquiring these spectra, serving as a comprehensive resource for researchers in drug discovery and organic chemistry.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 113.2 g/mol [2]

-

Structure:

| | \ / cyclopentyl ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum Data

m/z Relative Intensity (%) Assignment 113 30 [M]⁺ (Molecular Ion) 98 100 [M - CH₃]⁺ 84 40 [M - C₂H₅]⁺ 70 60 [M - C₃H₇]⁺ 56 80 [C₄H₈]⁺ 44 90 [CH₃-NH-CH₂]⁺

Interpretation of Fragmentation

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow established patterns for secondary amines. The presence of nitrogen means the molecule will have an odd molecular weight, and its fragments will often be even.[3] The base peak in many amines arises from the cleavage of the β-bond.[3]

The molecular ion peak [M]⁺ is anticipated at m/z 113. The most prominent fragmentation pathway is likely the alpha-cleavage, leading to the loss of a methyl group to form a stable iminium ion at m/z 98, which is predicted to be the base peak. Further fragmentation of the cyclopentyl ring and the alkyl chain will produce the other observed ions.

Experimental Protocol: Electron Ionization Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent like methanol or acetonitrile is introduced into the mass spectrometer. In the ion source, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[4] The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. For amines, chemical ionization can be a gentler method to better observe the molecular ion if it is not readily detectable with electron ionization.[3]

Predicted Mass Spectrometry Fragmentation Pathway

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~2.45 s 3H N-CH₃ ~2.30 d 2H Cyclopentyl-CH₂-N ~1.80 - 1.40 m 9H Cyclopentyl-CH and CH₂ ~1.10 br s 1H N-H

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The N-methyl protons should appear as a singlet around 2.45 ppm. The two protons of the methylene bridge between the cyclopentyl ring and the nitrogen atom are expected to be a doublet around 2.30 ppm due to coupling with the adjacent methine proton on the cyclopentyl ring. The protons of the cyclopentyl ring will likely appear as a complex multiplet in the range of 1.40-1.80 ppm. The N-H proton is expected to be a broad singlet around 1.10 ppm, and its chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment ~55.0 Cyclopentyl-CH₂-N ~42.0 N-CH₃ ~38.0 Cyclopentyl-CH ~30.0 Cyclopentyl-CH₂ ~25.0 Cyclopentyl-CH₂

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon of the methylene bridge is expected to be the most downfield among the aliphatic carbons due to the electron-withdrawing effect of the nitrogen atom, appearing around 55.0 ppm. The N-methyl carbon should appear around 42.0 ppm. The carbons of the cyclopentyl ring are expected to resonate at distinct chemical shifts, with the methine carbon appearing around 38.0 ppm and the different methylene carbons appearing around 30.0 and 25.0 ppm.

Experimental Protocol: NMR Spectroscopy

For ¹H and ¹³C NMR analysis, approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5] A small amount of tetramethylsilane (TMS) can be added as an internal standard. The solution is transferred to an NMR tube. The spectrum is acquired using a high-field NMR spectrometer. For quantitative measurements, a sufficient relaxation delay (at least 5 times the longest T1) between pulses is crucial.[6]

References

Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Cyclopentylamine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Cyclopentylamine, a cyclic alkylamine, and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities and therapeutic applications. This technical guide provides a comprehensive review of the current literature on cyclopentylamine derivatives, focusing on their synthesis, diverse biological targets, structure-activity relationships, and available pharmacokinetic data. Detailed experimental protocols for key assays and synthesized compounds are provided to facilitate further research and development in this promising area.

Synthesis of Cyclopentylamine Derivatives

The synthesis of the cyclopentylamine core can be achieved through several methods, with the catalytic ammonolysis of cyclopentanone being a common industrial approach.[1] This process typically involves the reaction of cyclopentanone with ammonia in the presence of hydrogen and a catalyst, such as a Cu-Co-Ni/AlO₃ system, under high pressure and temperature, achieving yields of up to 89.7%.[1]

A significant class of biologically active cyclopentylamine derivatives are the 2-(cyclopentylamino)thiazol-4(5H)-ones. The synthesis of these compounds generally involves the reaction of 2-cyclopentylthiourea with an appropriate 2-bromo ester. The reaction conditions can be varied to optimize the yield depending on the substituents. For instance, derivatives with unbranched alkyl groups at the C-5 position of the thiazole ring can be synthesized at room temperature in chloroform.[2]

Biological Activities and Therapeutic Targets

Cyclopentylamine derivatives have shown promising activity against a range of therapeutic targets, including enzymes and receptors implicated in cancer, metabolic disorders, infectious diseases, and pain.

Anticancer Activity

Certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated notable anticancer activity. For example, compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one) has been shown to inhibit the proliferation of various cancer cell lines.[2]

Table 1: Anticancer Activity of 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3g | Caco-2 (Colon Carcinoma) | 15.3 ± 1.2[2] |

| PANC-1 (Pancreatic Carcinoma) | 18.7 ± 1.5[2] | |

| U-118 MG (Glioma) | 21.4 ± 1.8[2] | |

| MDA-MB-231 (Breast Carcinoma) | 25.6 ± 2.1[2] | |

| SK-MEL-30 (Skin Melanoma) | 29.8 ± 2.5[2] |

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition

11β-HSD1 is a key enzyme in the peripheral metabolism of glucocorticoids, converting inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity.[3][4] Several 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been identified as potent inhibitors of 11β-HSD1.[2]

Table 2: In Vitro Inhibition of 11β-HSD1 and 11β-HSD2 by 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives at 10 µM

| Compound | R Substituent | % Inhibition of 11β-HSD1 | % Inhibition of 11β-HSD2 |

| 3a | -CH₃ | 10.94 ± 1.12[2] | 40.11 ± 2.15[2] |

| 3b | -CH₂CH₃ | 21.33 ± 1.54[2] | 38.27 ± 1.98[2] |

| 3c | -CH₂CH₂CH₃ | 55.18 ± 2.89[2] | 42.55 ± 2.31[2] |

| 3d | -CH(CH₃)₂ | 68.42 ± 3.12[2] | 44.18 ± 2.45[2] |

| 3e | -CH₂CH(CH₃)₂ | 75.63 ± 3.54[2] | 41.76 ± 2.28[2] |

| 3f | -C₆H₅ | 82.11 ± 3.87[2] | 36.55 ± 1.89[2] |

| 3g | -C₆H₄-p-Br | 88.97 ± 4.12[2] | 39.88 ± 2.07[2] |

| 3h | Spiro[4.5]decane | 95.23 ± 4.56[2] (IC₅₀ = 0.07 µM) | 45.12 ± 2.53[2] |

| 3i | Spiro[3.4]octane | 79.54 ± 3.68[2] | 46.33 ± 2.61[2] |

The high potency and selectivity of compound 3h make it a particularly interesting candidate for further development.

dot

Caption: 11β-HSD1 Signaling Pathway.

Antiviral Activity

A series of cyclopentane derivatives have been identified as potent inhibitors of influenza virus neuraminidase, an essential enzyme for the release of new viral particles from infected cells.[3] These compounds have shown efficacy against a broad spectrum of influenza A and B virus strains.[3]

Table 3: Antiviral Activity of Cyclopentane Neuraminidase Inhibitors against Influenza A (H1N1) Virus (A/Texas/36/91)

| Compound | EC₅₀ (µM)[3] |

| RWJ-270201 | 0.06 |

| BCX-1827 | 0.22 |

| BCX-1898 | 0.08 |

| BCX-1923 | 0.11 |

| Zanamivir | 0.18 |

| Oseltamivir carboxylate | 0.12 |

dot

Caption: Influenza Neuraminidase Inhibition.

Antinociceptive Activity

The reaction of cyclopentylamine with phthalimide derivatives has yielded compounds with significant antinociceptive (pain-relieving) properties. Notably, benzamido-N-prop-2-ynyl-N-cyclopentyl-carboxamide showed antinociceptive activity comparable to indomethacin in an acetic acid-induced writhing assay.

Chemokine Receptor 2 (CCR2) Antagonism

Cyclopentylamine has been incorporated as a linker in the design of phenyl piperidine derivatives that act as potent and selective CCR2 antagonists.[5] CCR2 is a key chemokine receptor involved in inflammatory responses, making its antagonists potential therapeutic agents for conditions like atherosclerosis and multiple sclerosis.[6] For the cyclopentylamine series, the (1S,3R)-configuration demonstrated significantly higher affinity for human CCR2.[5]

Experimental Protocols

Synthesis of 2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one (3f)[2]

A mixture of 2-cyclopentylthiourea, 2-bromo-2-phenylacetic acid, and N,N-diisopropylethylamine in a suitable solvent is subjected to microwave irradiation at 150-160 °C. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product. The final compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

dot

Caption: Synthesis of a Thiazolone Derivative.

In Vitro 11β-HSD1 Inhibition Assay[2]

The inhibitory activity of the compounds against 11β-HSD1 is determined by measuring the conversion of a substrate (e.g., cortisone) to its product (cortisol). The assay is typically performed using human liver microsomes as the enzyme source and NADPH as a cofactor. The test compounds are pre-incubated with the enzyme and cofactor, followed by the addition of the substrate. The reaction is stopped after a specific time, and the product formation is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS). The percentage of inhibition is calculated by comparing the product formation in the presence of the test compound to that of a control.

MTS Assay for Anticancer Activity[2]

The anticancer activity of the compounds is evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After the treatment period, the MTS reagent is added to each well and incubated. The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Influenza Neuraminidase Inhibition Assay[3]

The inhibitory effect of the compounds on influenza neuraminidase is assessed using a chemiluminescent-based assay. The assay measures the activity of the neuraminidase enzyme in the presence and absence of the test compounds. A neuraminidase substrate that generates a chemiluminescent signal upon cleavage is used. The reduction in the signal in the presence of the compound indicates inhibition of the enzyme. The EC₅₀ value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is determined.

Structure-Activity Relationships (SAR)

The available data allows for the elucidation of some preliminary structure-activity relationships for cyclopentylamine derivatives.

-

11β-HSD1 Inhibition: For the 2-(cyclopentylamino)thiazol-4(5H)-one series, the nature of the substituent at the C-5 position of the thiazole ring plays a crucial role in the inhibitory activity. Small alkyl substituents (methyl, ethyl) result in weak inhibition, while larger, more lipophilic groups (isopropyl, isobutyl, phenyl, and spirocyclic systems) lead to a significant increase in potency.[2] The spiro[4.5]decane derivative (3h ) exhibited the highest inhibitory activity, suggesting that a bulky, conformationally restricted substituent is favorable for binding to the active site of 11β-HSD1.[2]

-

CCR2 Antagonism: In the case of phenyl piperidine derivatives with a cyclopentylamine linker, the stereochemistry of the cyclopentylamine moiety is critical for activity. The (1S,3R)-configuration is preferred for high-affinity binding to the human CCR2 receptor.[5]

Pharmacokinetics

Currently, there is a limited amount of publicly available in vivo pharmacokinetic data specifically for cyclopentylamine derivatives. Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of these promising compounds to assess their drug-like properties and potential for clinical development.

Conclusion

Cyclopentylamine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening against various therapeutic targets. The potent and selective 11β-HSD1 inhibitors and influenza neuraminidase inhibitors highlighted in this review demonstrate the potential of cyclopentylamine derivatives in the development of new therapies for metabolic and infectious diseases. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. izsvenezie.com [izsvenezie.com]

- 3. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-N-methyl-methanamine is a secondary amine with potential applications in organic synthesis and medicinal chemistry. As with any compound of interest in research and development, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in various systems, designing experimental protocols, and ensuring safe handling. This technical guide provides a summary of the available physicochemical data for this compound, outlines general experimental methodologies for its characterization, and presents a typical workflow for its synthesis and analysis.

Core Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that much of the currently available data is based on computational predictions and awaits experimental verification.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 4492-51-7 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.2 g/mol | [1] |

| Appearance | Colorless liquid (predicted for similar compounds) | [2] |

| Odor | Pungent, fishy (typical for lower aliphatic amines) | [2][3] |

| Density (Predicted) | 0.837 ± 0.06 g/cm³ | [1] |

| Boiling Point | 105 °C at 210 Torr | [1] |

| Melting Point | -50 °C (for a similar compound, 1-cyclopentyl-N-methylpropan-2-amine) | [2] |

Table 2: Chemical and Solubility Properties

| Property | Value | Source |

| pKa (Predicted) | 11.06 ± 0.10 | N/A |

| Solubility | Soluble in water and many organic solvents (predicted for similar compounds) | [2] |

Experimental Protocols

Detailed experimental verification of the physicochemical properties of this compound is crucial. The following are generalized protocols for determining key parameters for a liquid secondary amine.

1. Synthesis via Reductive Amination

A common method for the synthesis of secondary amines like this compound is through the reductive amination of a ketone.[2]

-

Reaction: Cyclopentanone is reacted with methylamine in the presence of a reducing agent, such as sodium borohydride or hydrogen with a metal catalyst (e.g., Pd/C).

-

Procedure:

-

Dissolve cyclopentanone in a suitable solvent (e.g., methanol).

-

Add an equimolar amount of methylamine (often as a solution in a solvent like ethanol or THF).

-

Cool the mixture in an ice bath.

-

Slowly add the reducing agent while monitoring the temperature.

-

Allow the reaction to proceed to completion at room temperature.

-

Work up the reaction by quenching any remaining reducing agent, extracting the product into an organic solvent, and drying the organic layer.

-

Purify the product via distillation.

-

2. Determination of Boiling Point

The boiling point can be determined at atmospheric or reduced pressure.

-

Apparatus: A distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, a vacuum pump and a manometer are required.

-

Procedure:

-

Place the purified amine in the distillation flask with boiling chips.

-

If performing vacuum distillation, connect the apparatus to the vacuum pump and reduce the pressure to the desired level.

-

Heat the flask gradually.

-

Record the temperature at which the liquid is in equilibrium with its vapor (i.e., the temperature at which the liquid is refluxing and condensing on the thermometer bulb).

-

3. Solubility Assessment

A qualitative assessment of solubility can be performed in various solvents.

-

Procedure:

-

Add a small amount (e.g., 0.1 mL) of this compound to a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, dichloromethane).

-

Vigorously mix the contents.

-

Observe whether a homogeneous solution is formed.

-

4. pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid can be determined by potentiometric titration.

-

Procedure:

-

Prepare a standard solution of the amine in water.

-

Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

5. LogP Determination via Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound.

-

Procedure:

-

Prepare a solution of the amine in n-octanol.

-

Mix this solution with an equal volume of water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the amine in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC-MS).

-

Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

6. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified liquid amine in a deuterated solvent (e.g., CDCl₃).

-

Expected ¹H NMR Features: Signals corresponding to the methyl group protons, the methylene protons adjacent to the nitrogen, the methine proton on the cyclopentyl ring, and the methylene protons of the cyclopentyl ring.

-

Expected ¹³C NMR Features: Resonances for each unique carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Expected Features: A characteristic N-H stretch for a secondary amine in the region of 3300-3500 cm⁻¹, C-H stretching bands, and C-N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).

-

Expected Features: A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of aliphatic amines, such as alpha-cleavage, will also be observed.

-

Visualizations

As no specific signaling pathways or biological activities for this compound have been identified in the reviewed literature, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound based on available data. While computational predictions offer valuable initial insights, comprehensive experimental verification is essential for its application in research and development. The outlined experimental protocols provide a framework for obtaining robust and reliable data. Further research into the biological activity of this compound is warranted to explore its full potential in medicinal chemistry and related fields.

References

The Enigmatic Profile of 1-cyclopentyl-N-methyl-methanamine: A Search for Discovery and History

Despite a comprehensive investigation into the scientific and patent literature, the specific compound 1-cyclopentyl-N-methyl-methanamine (CAS Number: 4492-51-7) remains largely uncharacterized, with no significant data available regarding its discovery, historical development, or detailed pharmacological properties. This technical overview serves to summarize the limited available information and highlight the absence of in-depth research on this particular molecule.

For researchers, scientists, and drug development professionals, the journey of a compound from synthesis to potential application is typically well-documented. However, in the case of this compound, this path appears to be untrodden, or at least, not publicly recorded. Extensive searches have yielded primarily basic physicochemical data, with a conspicuous lack of peer-reviewed studies detailing its synthesis, biological activity, or mechanism of action.

Physicochemical Properties

What is known about this compound is confined to its fundamental chemical identity. The available data from various chemical databases is summarized below.

| Property | Value | Source |

| CAS Number | 4492-51-7 | Chemical Abstracts Service |

| Molecular Formula | C₇H₁₅N | ChemBK, PubChem |

| Molecular Weight | 113.20 g/mol | ChemBK, PubChem |

| Boiling Point | 105 °C (at 210 Torr) | ChemBK |

| Density | 0.837 g/cm³ (Predicted) | ChemBK |

Synthesis and Potential Precursors

While no specific, detailed experimental protocol for the synthesis of this compound has been found in the surveyed literature, general synthetic routes for similar N-alkylated cyclopentylamines can be inferred. A plausible synthetic pathway could involve the reductive amination of cyclopentanecarboxaldehyde with methylamine. This common organic reaction is a standard method for forming carbon-nitrogen bonds.

A generalized workflow for such a synthesis is depicted below. It is important to note that this is a hypothetical pathway and has not been experimentally verified for this specific compound from the available literature.

Biological Activity and Signaling Pathways

Crucially, there is a complete absence of published data on the pharmacological activity, receptor binding profiles, or any associated signaling pathways for this compound. While some patent literature discusses related aminoketone structures and their central nervous system activity, no direct link or data for the target compound is provided[1]. Research on structurally similar cycloalkylamines suggests potential interactions with neurotransmitter systems, but this remains speculative for this compound[2].

The lack of information precludes the creation of any diagrams for signaling pathways or experimental workflows related to its biological effects.

Conclusion

References

Theoretical Exploration of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of 1-cyclopentyl-N-methyl-methanamine, a secondary amine with potential relevance in medicinal chemistry and materials science. In the absence of extensive published theoretical data for this specific molecule, this document outlines the established computational protocols and presents illustrative data based on studies of analogous compounds, such as N-methylcyclopentylamine. Key areas covered include conformational analysis, quantum chemical calculations for geometric and electronic properties, and vibrational analysis. Detailed experimental protocols for these theoretical investigations are provided to facilitate further research. The guide also includes visualizations of computational workflows and a hypothetical signaling pathway, illustrating the potential biological interactions of this class of molecules. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a secondary amine featuring a cyclopentyl ring connected to a methylaminomethyl group. Its structural motifs, a cycloalkane and a secondary amine, are prevalent in numerous biologically active compounds and functional organic materials. Theoretical studies are indispensable for elucidating the conformational landscape, electronic structure, and spectroscopic properties of such molecules, thereby providing critical insights for drug design, reaction mechanism studies, and the prediction of material properties. This guide serves as a foundational resource for researchers embarking on the computational analysis of this compound and related structures.

Molecular Properties

The fundamental properties of this compound are summarized below. These values are typically the starting point for any in-depth theoretical investigation.

| Property | Value | Source |

| Molecular Formula | C7H15N | - |

| Molar Mass | 113.2 g/mol | - |

| CAS Number | 4492-51-7 | - |

| Predicted Density | 0.837±0.06 g/cm³ | - |

| Predicted Boiling Point | 105 °C (at 210 Torr) | - |

Theoretical Methodology and Experimental Protocols

A thorough theoretical investigation of this compound involves a multi-step computational workflow. This section details the standard protocols for such a study.

Conformational Analysis

Due to the flexibility of the cyclopentyl ring and the rotatable bonds in the side chain, this compound can exist in multiple conformations. Identifying the low-energy conformers is crucial as they will have the most significant populations at equilibrium.

Experimental Protocol for Conformational Search:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search Algorithm: A systematic or stochastic conformational search is performed. A common approach is to use a Monte Carlo method with torsional sampling to explore the potential energy surface.

-

Geometry Optimization and Energy Minimization: The geometries of the identified conformers are optimized, and their energies are minimized using a computationally efficient method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method (e.g., PM7).

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative set of low-energy conformers is then selected for higher-level quantum chemical calculations.

Quantum Chemical Calculations

High-level quantum chemical calculations are employed to obtain accurate geometric parameters, electronic properties, and vibrational frequencies for the low-energy conformers.

Experimental Protocol for Quantum Chemical Calculations:

-

Method Selection: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. The B3LYP hybrid functional is a common choice for organic molecules.

-

Basis Set Selection: A suitable basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), is chosen to describe the atomic orbitals.

-